molecular formula C20H16ClFN2O4 B2882894 1-[4-({[4-(acetylamino)phenyl]sulfonyl}amino)phenyl]-N-benzylcyclobutanecarboxamide CAS No. 1358495-84-7

1-[4-({[4-(acetylamino)phenyl]sulfonyl}amino)phenyl]-N-benzylcyclobutanecarboxamide

Cat. No. B2882894
CAS RN: 1358495-84-7
M. Wt: 402.81
InChI Key: CEISDRQYDYMBAV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. These groups would likely contribute to the overall shape and properties of the molecule .


Chemical Reactions Analysis

Without specific information on this compound, it’s difficult to provide a detailed analysis of its chemical reactions. The presence of several functional groups suggests that it could participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. Without specific information on this compound, it’s difficult to provide a detailed analysis of its physical and chemical properties .

Scientific Research Applications

Inhibition of Acetylcholinesterase

Another research avenue explores the synthesis of sulfonamide derivatives for inhibiting acetylcholinesterase (AChE), an enzyme relevant in neurological disorders. Sugimoto et al. (1990) synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, evaluating their anti-AChE activity. The study identified compounds with substantial activity enhancements upon substituting the benzamide with bulky moieties or introducing alkyl or phenyl groups, suggesting the pivotal role of the piperidine nitrogen atom's basic quality in activity. Compound 21 emerged as a potent inhibitor, indicating its potential as an antidementia agent Sugimoto et al., Journal of Medicinal Chemistry, 1990.

Development of Aromatic Polymers

Research by Lin et al. (1990) into the synthesis of new aromatic polymers containing 1,3,5-triazine rings and long alkyl side chains highlights the diverse applications of sulfonamide derivatives. These polymers, prepared from reactions involving 2-(N-phenyl-N-octadecylamino)-4-(N-aminophenyl-N-octadecylamino)-6-aminophenyl-1,3,5-triazines, demonstrated good solubility in nonpolar solvents and stability up to 430°C, depending on the polymer type. This study showcases the potential of sulfonamide derivatives in developing materials with specific thermal and solubility properties Lin et al., Journal of Applied Polymer Science, 1990.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules or systems, often in a biological context. Unfortunately, without more specific information or context, it’s difficult to provide a detailed analysis of this compound’s mechanism of action .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis of potential future directions .

properties

IUPAC Name

methyl 4-[2-(5-chloro-2-methylanilino)-2-oxoethoxy]-6-fluoroquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN2O4/c1-11-3-4-12(21)7-16(11)24-19(25)10-28-18-9-17(20(26)27-2)23-15-6-5-13(22)8-14(15)18/h3-9H,10H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEISDRQYDYMBAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)COC2=CC(=NC3=C2C=C(C=C3)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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